molecular formula C9H10N4O2 B8285156 N,N-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

N,N-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No. B8285156
M. Wt: 206.20 g/mol
InChI Key: OKWAUHKAFPSXFK-UHFFFAOYSA-N
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Patent
US08338452B2

Procedure details

N,N-Dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (50 mg) was taken up in methanol (3 mL) and EtOAc (3 mL). 10% Pd/C (50 mg) was added, and the mixture was hydrogenated under a balloon of hydrogen for one hour. The mixture was then filtered through GF/F filter paper, and the filtrate was concentrated to a solid. This material was purified by preparative TLC (0.5 mm plate, 10% MeOH/DCM/0.5% NH4OH) to give N3,N3-dimethyl-1H-pyrrolo[2,3-b]pyridine-3,5-diamine (17 mg, 40%). (APCI-pos) M+1=177.2.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[C:11]2[C:6](=[N:7][CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=2)[NH:5][CH:4]=1.[H][H]>CO.CCOC(C)=O.[Pd]>[CH3:1][N:2]([CH3:15])[C:3]1[C:11]2[C:6](=[N:7][CH:8]=[C:9]([NH2:12])[CH:10]=2)[NH:5][CH:4]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CN(C1=CNC2=NC=C(C=C21)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through GF/F
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a solid
CUSTOM
Type
CUSTOM
Details
This material was purified by preparative TLC (0.5 mm plate, 10% MeOH/DCM/0.5% NH4OH)

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CNC2=NC=C(C=C21)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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